7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole
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Overview
Description
7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole is an organic compound with the molecular formula C6H2BrF2N3 It is a derivative of benzo[d][1,2,3]triazole, characterized by the presence of bromine and fluorine atoms at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole typically involves the bromination and fluorination of benzo[d][1,2,3]triazole derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and electrophiles (e.g., halogens) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzo[d][1,2,3]triazole derivatives .
Scientific Research Applications
7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors for electronic devices
Mechanism of Action
The mechanism of action of 7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole
- 1H-Benzotriazole, 7-bromo-5,6-difluoro-
Comparison: Compared to similar compounds, 7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications, such as organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C6H2BrF2N3 |
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Molecular Weight |
234.00 g/mol |
IUPAC Name |
4-bromo-5,6-difluoro-2H-benzotriazole |
InChI |
InChI=1S/C6H2BrF2N3/c7-4-5(9)2(8)1-3-6(4)11-12-10-3/h1H,(H,10,11,12) |
InChI Key |
JNKLAQCXJHRWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C2=NNN=C21)Br)F)F |
Origin of Product |
United States |
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